3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a complex molecular structure. It contains a benzyloxyphenyl group, a pyrrolidinyl group, and a tert-butylthio group, making it a molecule of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with a pyrrolidine derivative under suitable conditions to introduce the pyrrolidinyl group.
Addition of the tert-Butylthio Group: Finally, the compound is treated with a tert-butylthiol reagent to incorporate the tert-butylthio group.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy or tert-butylthio groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or materials.
Biology
In biological research, it may be used to study the interactions of complex organic molecules with biological systems.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one
- 3-(4-Hydroxyphenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one
Uniqueness
The presence of the benzyloxy group in 3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one may confer unique chemical properties, such as increased lipophilicity or specific binding interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-(3-tert-butylsulfanylpyrrolidin-1-yl)-3-(4-phenylmethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2S/c1-24(2,3)28-22-15-16-25(17-22)23(26)14-11-19-9-12-21(13-10-19)27-18-20-7-5-4-6-8-20/h4-10,12-13,22H,11,14-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPGYWDAXUOUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCN(C1)C(=O)CCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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